molecular formula C5H2ClF3N2 B1278106 2-Chloro-3-(trifluoromethyl)pyrazine CAS No. 191340-90-6

2-Chloro-3-(trifluoromethyl)pyrazine

Cat. No.: B1278106
CAS No.: 191340-90-6
M. Wt: 182.53 g/mol
InChI Key: FXNHOYJCHUHVNX-UHFFFAOYSA-N
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Description

2-Chloro-3-(trifluoromethyl)pyrazine is an organic compound with the molecular formula C5H2ClF3N2. It is a colorless liquid that is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to a pyrazine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(trifluoromethyl)pyrazine typically involves the reaction of 2-chloropyrazine with trifluoromethylating agents under controlled conditions. One common method is the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst. The reaction is carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent product quality and minimizes by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(trifluoromethyl)pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Chloro-3-(trifluoromethyl)pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(trifluoromethyl)pyrazine is primarily based on its ability to interact with biological targets through its chloro and trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, leading to inhibition or modulation of their activity. The compound can also participate in electron transfer processes, affecting cellular redox states and signaling pathways .

Comparison with Similar Compounds

Comparison: 2-Chloro-3-(trifluoromethyl)pyrazine is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyrazine ring, which influences its reactivity and interaction with biological targets. Compared to its analogs, it offers distinct advantages in terms of stability and ease of functionalization, making it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

2-chloro-3-(trifluoromethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2/c6-4-3(5(7,8)9)10-1-2-11-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNHOYJCHUHVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443971
Record name 2-chloro-3-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191340-90-6
Record name 2-chloro-3-(trifluoromethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-3-(trifluoromethyl)pyrazine
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